molecular formula C12H10Cl2N4O2 B8463990 5-(2,4-Dichlorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-oxazolidin-2-one CAS No. 89544-78-5

5-(2,4-Dichlorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3-oxazolidin-2-one

Cat. No. B8463990
Key on ui cas rn: 89544-78-5
M. Wt: 313.14 g/mol
InChI Key: BWXSBDZSIAWNSD-UHFFFAOYSA-N
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Patent
US04482558

Procedure details

A solution of the amine (A) (0.1 g, 0.35 mmole) and 1,1'-carbonyldiimidazole (0.056 g, 0.35 mmole) in tetrahydrofuran (5 ml) was stirred at room temperature for five hours. The solvent was then evaporated and the residue was dissolved in ethyl acetate (20 ml). This solution was washed three times with water (300 ml, total), dried (MgSO4), evaporated and the residue triturated with a mixture of 60°-80° C. petrol:ether to give, as a white solid, the title compound, 0.074 g (68%), m.p. 223° C.
Name
amine
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:12]=1[Cl:18])([OH:10])[CH2:4][N:5]1[CH:9]=[N:8][CH:7]=[N:6]1.[C:19](N1C=CN=C1)(N1C=CN=C1)=[O:20]>O1CCCC1>[Cl:18][C:12]1[CH:13]=[C:14]([Cl:17])[CH:15]=[CH:16][C:11]=1[C:3]1([CH2:4][N:5]2[CH:9]=[N:8][CH:7]=[N:6]2)[O:10][C:19](=[O:20])[NH:1][CH2:2]1

Inputs

Step One
Name
amine
Quantity
0.1 g
Type
reactant
Smiles
NCC(CN1N=CN=C1)(O)C1=C(C=C(C=C1)Cl)Cl
Name
Quantity
0.056 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (20 ml)
WASH
Type
WASH
Details
This solution was washed three times with water (300 ml, total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue triturated with a mixture of 60°-80° C. petrol
CUSTOM
Type
CUSTOM
Details
ether to give, as a white solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C1(CNC(O1)=O)CN1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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